molecular formula C19H22Cl2N4O9S B12768167 N-(2-Chloroethyl)-N-(4-chlorobutyl)benzylamine picrylsulfonate CAS No. 94379-83-6

N-(2-Chloroethyl)-N-(4-chlorobutyl)benzylamine picrylsulfonate

Cat. No.: B12768167
CAS No.: 94379-83-6
M. Wt: 553.4 g/mol
InChI Key: LCDSJMBBKKNHAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N-(4-chlorobutyl)benzylamine picrylsulfonate typically involves the reaction of benzylamine with 2-chloroethyl chloride and 4-chlorobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with picrylsulfonic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-(4-chlorobutyl)benzylamine picrylsulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzylamine derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-N-(4-chlorobutyl)benzylamine picrylsulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-(4-chlorobutyl)benzylamine picrylsulfonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-N-methylbenzylamine
  • N-(4-Chlorobutyl)-N-methylbenzylamine
  • N-(2-Chloroethyl)-N-(4-chlorobutyl)aniline

Uniqueness

N-(2-Chloroethyl)-N-(4-chlorobutyl)benzylamine picrylsulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.

Properties

CAS No.

94379-83-6

Molecular Formula

C19H22Cl2N4O9S

Molecular Weight

553.4 g/mol

IUPAC Name

N-benzyl-4-chloro-N-(2-chloroethyl)butan-1-amine;2,4,6-trinitrobenzenesulfonic acid

InChI

InChI=1S/C13H19Cl2N.C6H3N3O9S/c14-8-4-5-10-16(11-9-15)12-13-6-2-1-3-7-13;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-3,6-7H,4-5,8-12H2;1-2H,(H,16,17,18)

InChI Key

LCDSJMBBKKNHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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